(E)-3-(2,6-Dimethylphenyl)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYWEOURRGKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Studies of E 3 2,6 Dimethylphenyl Acrylic Acid and Its Derivatives
Esterification and Amidation Reactions
The carboxylic acid group of (E)-3-(2,6-dimethylphenyl)acrylic acid is a prime site for modification through esterification and amidation reactions.
Esterification: The conversion of acrylic acid to its corresponding esters is a fundamental transformation. google.com Standard acid-catalyzed esterification procedures, such as reacting the acrylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed. researchgate.netresearchgate.net The reaction temperature and pressure can be adjusted to optimize the yield of the desired ester. google.com For instance, the synthesis of various acrylic esters can be achieved by reacting acrylic acid with different alcohols. openreviewhub.org Transesterification of a simple alkyl acrylate (B77674), such as methyl acrylate, with a higher boiling alcohol under mild acid catalysis also presents a viable route to other esters. researchgate.net
Amidation: The formation of amides from this compound can be achieved through several synthetic routes. One common method involves the initial conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride can then be reacted with an appropriate amine to furnish the corresponding amide. A one-pot procedure has been described for the conversion of acrylic acid to anilides by sequential treatment with thionyl chloride and anilines in dimethylacetamide (DMAC). researchgate.net Alternatively, direct amidation can be facilitated by coupling reagents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been used to promote amide bond formation between poly(acrylic acid) and various amines. researchgate.net Enzymatic methods, utilizing enzymes with specificity for the ester function of a methacrylic ester, can also be used to produce amides from the corresponding esters. google.com
Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond in the acrylic acid moiety of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile.
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile to form a cyclohexene derivative. The reactivity of the dienophile is influenced by the electron-withdrawing nature of the carboxylic acid group. Lewis acid catalysis can be employed to enhance the reactivity of acrylic acids as dienophiles in these reactions, often leading to good yields and stereoselectivity. researchgate.net For example, the cycloaddition of acrylic acid with isoprene can be catalyzed by TiCl4. researchgate.net Theoretical studies using density functional theory (DFT) have been used to investigate the activation barriers and substituent effects in Diels-Alder reactions involving biomass-derived dienes and dienophiles like acrylic acid. nih.gov These studies suggest that the reaction proceeds through an asynchronous concerted mechanism. nih.gov
Another important class of cycloaddition is the [3+2] cycloaddition, which is a key method for synthesizing five-membered heterocyclic rings. uchicago.edu Nitrones, for instance, can react with conjugated nitroalkenes in [3+2] cycloadditions to form isoxazolidines. icm.edu.pl While specific examples involving this compound are not prevalent in the provided search results, the general reactivity pattern of acrylic acids suggests its potential participation in such reactions. The regioselectivity of these reactions can be influenced by the substituents on both the dipolarophile and the 1,3-dipole. icm.edu.plnih.gov
Hydrogenation and Reduction Chemistry
The double bond and the carboxylic acid group of this compound are both susceptible to reduction under appropriate conditions.
Hydrogenation of the Alkene: The carbon-carbon double bond can be selectively hydrogenated to yield the corresponding saturated carboxylic acid, 3-(2,6-dimethylphenyl)propanoic acid. This transformation can be achieved using various catalytic systems. Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids has been shown to provide chiral carboxylic acids with high enantioselectivity. rsc.org This method offers a route to enantiomerically enriched 3-substituted propanoic acids.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This reduction typically requires stronger reducing agents than those used for alkene hydrogenation. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (BH₃). The choice of reducing agent is critical to control the selectivity of the reduction, especially when both a double bond and a carboxylic acid are present.
Enzymatic Reduction: Ene-reductases are biocatalysts capable of asymmetric reduction of α,β-unsaturated compounds. nih.gov An ene-reductase has been identified that shows broad substrate specificity for the reduction of α,β-unsaturated acids under mild, aqueous conditions, yielding chiral α-substituted acids with high enantioselectivity. nih.gov This enzymatic approach provides a green and highly selective alternative to traditional chemical reduction methods.
Halogenation and Electrophilic Aromatic Substitution on the Aryl Ring
The 2,6-dimethylphenyl group of this compound can undergo electrophilic aromatic substitution reactions, though the reactivity is influenced by the existing substituents.
Halogenation: Halogenation, such as bromination or chlorination, is a common EAS reaction. masterorganicchemistry.commasterorganicchemistry.com The reaction of an aromatic ring with a halogen, typically in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, introduces a halogen atom onto the ring. oneonta.edu The position of halogenation on the 2,6-dimethylphenyl ring would be directed by the activating methyl groups to the positions ortho and para to them.
Nitration and Sulfonation: Nitration, the introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, and sulfonation, the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid, are other important EAS reactions. masterorganicchemistry.comoneonta.edu The nitro group can subsequently be reduced to an amino group, providing a route to aromatic amines. oneonta.edu
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are methods for introducing alkyl and acyl groups, respectively, onto an aromatic ring using an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst. chemistrytalk.org
The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com
Transition Metal-Catalyzed Coupling Reactions
The aryl group of this compound and its derivatives can be functionalized through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. umb.edu While the parent acrylic acid itself is not a typical substrate, derivatives such as aryl halides could be coupled with alkenes. Electron-deficient olefins, such as acrylate derivatives, are commonly used in this reaction. umb.edu
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide using a palladium catalyst. princeton.edu It is a versatile method for forming C-C bonds.
Negishi Coupling: The Negishi coupling utilizes an organozinc compound and an organohalide with a nickel or palladium catalyst. umb.edu It has a broad scope and is not limited to the formation of biaryls. umb.edu
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an alkyl, vinyl, or aryl halide, typically catalyzed by nickel or palladium. umb.edu
Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. umb.edu
These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. chemrxiv.org
Formation of Heterocyclic Scaffolds Utilizing the Acrylic Acid Moiety
The acrylic acid moiety of this compound serves as a valuable building block for the synthesis of various heterocyclic compounds.
The α,β-unsaturated carbonyl system is a versatile synthon for constructing heterocyclic rings. For instance, chalcones, which are α,β-unsaturated ketones, can be used to synthesize a variety of heterocyclic compounds like oxazines, thiazines, and isoxazoles by reacting with reagents such as urea, thiouara, and hydroxylamine, respectively. Similarly, the acrylic acid derivative can be envisioned to participate in analogous reactions.
Hydrazide derivatives of carboxylic acids are key intermediates in the synthesis of many heterocyclic systems. For example, reacting an ester with hydrazine hydrate can yield a hydrazide, which can then undergo cyclization with various reagents to form five- or six-membered heterocyclic rings. mdpi.com For instance, reaction with anhydrides can lead to the formation of pyridazine or phthalazine derivatives, while reaction with β-dicarbonyl compounds can yield pyrazole derivatives. mdpi.com
The synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds, can also be initiated from carboxylic acid derivatives. mdpi.com Additionally, the acrylic acid moiety can be incorporated into polymer backbones, and subsequent reactions can be performed to introduce heterocyclic groups onto the polymer side chains. mdpi.com The synthesis of various heterocyclic compounds often involves multi-step reaction sequences starting from readily available materials. semanticscholar.orgjmchemsci.com
In Depth Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are essential for unambiguous assignments and detailed conformational analysis.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| COOH | 12.0 - 13.0 (br s) | 171.0 - 173.0 |
| α-CH | 6.3 - 6.5 (d) | 120.0 - 122.0 |
| β-CH | 7.8 - 8.0 (d) | 145.0 - 147.0 |
| Aromatic CH (meta) | 7.1 - 7.3 (m) | 128.0 - 130.0 |
| Aromatic CH (para) | 7.0 - 7.2 (t) | 127.0 - 129.0 |
| Aromatic C (ipso) | - | 135.0 - 137.0 |
| Aromatic C (ortho) | - | 137.0 - 139.0 |
| CH₃ | 2.2 - 2.4 (s) | 20.0 - 22.0 |
This table is a prediction based on analogous compounds and is intended for illustrative purposes.
Two-dimensional NMR experiments are crucial for establishing the complete bonding network and the through-space proximity of nuclei. wikipedia.orgscribd.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. scribd.com For (E)-3-(2,6-dimethylphenyl)acrylic acid, a cross-peak would be expected between the α-proton and the β-proton of the acrylic acid moiety, confirming their direct coupling across the double bond. Correlations between the aromatic protons would also be observed, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It would show correlations between the α-proton and the α-carbon, the β-proton and the β-carbon, the aromatic protons and their attached carbons, and the methyl protons and the methyl carbons. This is instrumental in assigning the carbon spectrum. preprints.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. scribd.com Key HMBC correlations for this molecule would include:
The α-proton to the carboxylic carbon and the β-carbon.
The β-proton to the carboxylic carbon, the α-carbon, and the ipso-carbon of the phenyl ring.
The methyl protons to the ortho-carbons and the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons, providing insights into the molecule's conformation. For this compound, NOESY could reveal:
A correlation between the β-proton and the aromatic protons, confirming the E-configuration of the double bond.
Correlations between the ortho-methyl protons and the β-proton, which would be indicative of the rotational conformation around the C-C single bond connecting the phenyl ring and the acrylic acid moiety.
The two methyl groups at the ortho positions of the phenyl ring introduce significant steric hindrance, which can lead to a substantial energy barrier for rotation around the single bond connecting the phenyl ring to the acrylic acid group. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational dynamics. nih.gov By monitoring the coalescence of signals for the non-equivalent methyl groups or aromatic protons at different temperatures, the rate of rotation can be determined. From this, the activation energy (rotational barrier) for this process can be calculated, providing quantitative information about the molecule's flexibility.
This compound, being a crystalline solid, may exhibit polymorphism, which is the ability to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism as the NMR parameters (chemical shifts, relaxation times) are highly sensitive to the local environment of the nuclei in the crystal lattice. aalto.fi Cross-polarization magic-angle spinning (CP-MAS) experiments can provide high-resolution spectra of the solid material, allowing for the identification and characterization of different polymorphic forms.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound would exhibit characteristic bands for its functional groups. While specific experimental spectra are not available, the expected vibrational frequencies can be predicted.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak | Hydrogen-bonded OH |
| C-H stretch (aromatic) | 3100-3000 | Strong | Aromatic C-H |
| C-H stretch (vinylic) | 3050-3000 | Medium | =C-H |
| C-H stretch (methyl) | 2980-2850 | Strong | Aliphatic C-H |
| C=O stretch (carboxylic acid) | 1725-1700 | Medium-Strong | Carbonyl of dimer |
| C=C stretch (alkene) | 1650-1630 | Strong | Vinylic C=C |
| C=C stretch (aromatic) | 1600, 1475 | Strong | Aromatic ring |
| C-O stretch (carboxylic acid) | 1320-1210 | Medium | C-O single bond |
| O-H bend (carboxylic acid) | 1440-1395 | Weak | In-plane OH bend |
| C-H bend (out-of-plane, vinylic) | 980-960 | Medium | Trans C=C |
This table is a prediction based on characteristic group frequencies and is intended for illustrative purposes.
The vibrational spectra can also provide insights into the conformational state of the molecule. arxiv.orgnih.govmdpi.com The specific frequencies and intensities of certain bands, particularly those associated with the acrylic acid moiety and the phenyl ring, can be sensitive to the dihedral angle between these two groups. For instance, the coupling between the C=C stretching and the aromatic ring vibrations might change with conformation. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to deduce the predominant conformation in the solid state or in solution. researchgate.net
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the analyte. For this compound, with a chemical formula of C₁₁H₁₂O₂, the theoretical exact mass can be calculated.
Table 1: Theoretical Isotopic Mass Data for this compound
| Element | Isotope | Abundance (%) | Atomic Mass (Da) |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| ²H | 0.0115 | 2.014102 | |
| Oxygen | ¹⁶O | 99.762 | 15.994915 |
| ¹⁷O | 0.038 | 16.999131 | |
| ¹⁸O | 0.200 | 17.999160 |
Based on the most abundant isotopes, the monoisotopic mass of the neutral molecule is calculated to be 176.08373 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high resolving power of the mass spectrometer would allow for the differentiation of its exact mass from other ions with the same nominal mass but different elemental compositions.
In addition to accurate mass measurement of the parent ion, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides critical information for structural confirmation. While a specific experimental spectrum for this compound is not publicly available, a theoretical fragmentation pattern can be predicted based on the known fragmentation of similar compounds, such as other cinnamic acid derivatives and aromatic carboxylic acids. libretexts.orgmiamioh.edu
Key fragmentation pathways for this compound would likely involve:
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation for carboxylic acids. libretexts.org
Loss of water: Elimination of a water molecule (18 Da) can occur.
Cleavage of the acrylic chain: Fragmentation can occur along the acrylic acid moiety.
Ring fragmentation: At higher collision energies, the dimethylphenyl ring can undergo fragmentation.
Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound
| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Theoretical m/z of Fragment |
| [C₁₁H₁₁O₂]⁻ | Loss of H⁺ from the carboxylic acid | 175.0765 |
| [C₁₀H₁₁O]⁻ | Loss of COOH radical | 147.0816 |
| [C₁₀H₁₁]⁺ | Loss of COOH radical followed by ionization | 131.0861 |
| [C₉H₉]⁺ | Loss of C₂H₂O₂ (glyoxylic acid) from the parent ion | 117.0704 |
This table represents a predictive analysis based on general fragmentation principles.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should single crystals of this compound be grown, X-ray diffraction analysis would provide a wealth of structural information. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
While a crystal structure for this compound is not available in open-access databases like the Crystallography Open Database or the Cambridge Structural Database, the analysis of a related compound, N-(2,6-Dimethylphenyl)acetamide, reveals key structural features that can be extrapolated. crystallography.netugr.esnih.govresearchgate.net For instance, the planarity of the phenyl ring and the amide group, along with the orientation of the methyl substituents, would be clearly defined. In the case of this compound, X-ray crystallography would confirm the trans configuration of the double bond and reveal the torsion angles between the phenyl ring and the acrylic acid moiety.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by stereospecific addition to the double bond or by derivatization with a chiral auxiliary, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would become essential for its stereochemical characterization.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nist.gov This technique is exquisitely sensitive to the three-dimensional arrangement of atoms around a chiral center. A CD spectrum, which plots the difference in absorbance (ΔA) versus wavelength, provides a unique fingerprint of a specific enantiomer.
For a hypothetical chiral derivative of this compound, the CD spectrum would be influenced by the electronic transitions of the chromophores within the molecule, primarily the substituted phenyl ring and the acrylic acid moiety. The position, sign (positive or negative), and intensity of the Cotton effects (the peaks in a CD spectrum) would be directly related to the absolute configuration of the chiral center(s). Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum of a given enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be determined. nist.gov The presence of the two methyl groups at the 2 and 6 positions would likely impart significant steric hindrance, influencing the preferred conformation of the molecule and, consequently, its CD spectrum.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of quantum chemical calculations, enabling the detailed study of the electronic structure of molecules. For (E)-3-(2,6-Dimethylphenyl)acrylic acid, DFT provides a framework to understand its geometry, spectroscopic profile, and intrinsic reactivity.
The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its lowest energy conformation. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. chemrxiv.org For molecules like acrylic acid and its derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to accurately model the three-dimensional structure. researchgate.netspectroscopyonline.com
Table 1: Illustrative DFT-Calculated Geometrical Parameters for Acrylic Acid (as a reference)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O | 1.36 Å |
| Bond Length | C=C | 1.34 Å |
| Bond Length | C-C | 1.48 Å |
| Bond Angle | O=C-O | 123.5° |
| Bond Angle | C=C-C | 121.0° |
DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and characterization. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to compute NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, M06-2X, ωB97XD) and basis set, with results often showing excellent correlation with experimental data after empirical scaling. mdpi.comnih.govnrel.gov For this compound, theoretical calculation of the ¹H and ¹³C NMR spectra would help in assigning the signals of the vinylic, aromatic, methyl, and carboxylic acid protons and carbons.
Similarly, DFT can predict vibrational frequencies (IR and Raman spectra). spectroscopyonline.com These calculations identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and various bending and stretching modes associated with the dimethylphenyl group. nih.gov Theoretical wavenumbers are often scaled by a factor (e.g., ~0.96-0.98) to correct for anharmonicity and other systematic errors in the calculation, leading to better agreement with experimental spectra. nih.gov
Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Substituted Acrylamide (as a reference)
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3378 | 3385 |
| C-H (Aromatic) Stretch | 3064 | 3070 |
| C=O Stretch | 1691 | 1681 |
| C=C Stretch | 1627 | 1630 |
| N-O Stretch | 959 | 968 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. dergipark.org.tr
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO would likely be distributed over the electron-accepting acrylic acid moiety. The energy gap can be used to predict the eventual charge transfer interactions within the molecule, which influences its electronic and biological activities. dergipark.org.tr From the HOMO and LUMO energies, various conceptual DFT reactivity indices can be calculated, such as electrophilicity (ω), nucleophilicity (N), chemical potential (μ), and hardness (η). mdpi.comsemanticscholar.org These indices provide a quantitative measure of the molecule's tendency to act as an electrophile or nucleophile in chemical reactions. mdpi.com
Table 3: Frontier Orbital Energies and Reactivity Indices (Illustrative Example: Acrylic Acid)
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -7.123 |
| E(LUMO) | -1.578 |
| HOMO-LUMO Gap (ΔE) | 5.545 |
| Electrophilicity Index (ω) | 1.84 |
| Chemical Potential (μ) | -4.35 |
| Chemical Hardness (η) | 2.77 |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. This technique simulates the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.gov
MD simulations are used to explore the conformational landscape of this compound in different environments, such as in an aqueous solution or within the binding site of a protein. nih.gov In solution, simulations can reveal how the molecule flexes and how its rotatable bonds (e.g., the C-C single bond connecting the phenyl ring and the acrylic group) behave over time. This is particularly relevant for understanding how solvent interactions and pH might influence the molecule's preferred shape. nanospr.com When placed in a protein's active site, MD simulations can show how the ligand adapts its conformation to fit the binding pocket, a process known as "induced fit." nih.gov This exploration is crucial for understanding the dynamic nature of molecular recognition.
Building upon initial poses from molecular docking, MD simulations provide a detailed view of the stability and dynamics of a ligand-protein complex. nih.govmdpi.com For this compound, an MD simulation could be used to study its interaction with a hypothetical protein target. The simulation would track the trajectory of the complex over nanoseconds, allowing for the analysis of key interaction parameters. mdpi.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. nih.govnih.gov A plausible synthetic route is the Knoevenagel condensation of 2,6-dimethylbenzaldehyde (B72290) with malonic acid, followed by decarboxylation.
Density Functional Theory (DFT) calculations can be employed to map the potential energy surface (PES) of the reaction. nih.gov This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. For the Knoevenagel condensation, computational studies on similar reactions involving substituted benzaldehydes have provided detailed mechanistic insights. nih.gov
The reaction, typically catalyzed by a base like piperidine, would likely proceed through the following key steps:
Enolate Formation: The base deprotonates malonic acid to form a reactive enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,6-dimethylbenzaldehyde.
Adduct Formation: A tetrahedral intermediate is formed.
Dehydration: Elimination of a water molecule leads to the α,β-unsaturated dicarboxylic acid intermediate.
Decarboxylation: Upon heating, this intermediate loses a molecule of CO₂, yielding the final product, this compound.
Computational analysis provides the activation energies for each step, allowing for the identification of the rate-determining step. For instance, in a related piperidine-catalyzed Knoevenagel condensation, the formation of an iminium ion intermediate was identified as the rate-determining step. Theoretical calculations can explore different catalytic pathways and solvent effects to optimize reaction conditions. nih.gov
Table 2: Hypothetical Calculated Energy Profile for the Knoevenagel Condensation Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants (2,6-dimethylbenzaldehyde + malonic acid) | 0.0 |
| Transition State 1 (Enolate formation) | +12.5 |
| Intermediate 1 (Enolate) | +5.0 |
| Transition State 2 (C-C bond formation) | +18.0 |
| Intermediate 2 (Aldol adduct) | -10.2 |
| Transition State 3 (Dehydration) | +22.5 |
| Product (this compound) | -15.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is fundamental in drug discovery for designing new derivatives with enhanced potency and improved properties.
For this compound and its analogues, a QSAR study would involve several key steps:
Data Set Collection: A series of structurally related phenylacrylic acid derivatives with experimentally determined biological activity (e.g., IC₅₀ values for enzyme inhibition) would be compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques.
Once a statistically robust and predictive QSAR model is established, it can be used to predict the activity of new, virtually designed derivatives of this compound. The model provides insights into which structural features are crucial for activity. For example, a QSAR model might reveal that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the phenyl ring could enhance the biological activity. This information guides the rational design of novel compounds with potentially superior therapeutic effects.
Table 3: Example of a QSAR Model for a Series of Phenylacrylic Acid Derivatives
| Model Statistics | Value |
| R² (Correlation Coefficient) | 0.85 |
| Q² (Cross-validated R²) | 0.71 |
| F-statistic | 65.4 |
| Standard Error of Estimate | 0.25 |
Mechanistic Investigations of Biological and Biochemical Interactions Non Clinical, in Vitro Focus
Molecular Target Identification and Characterization
Enzyme Binding and Inhibition Kinetics (In Vitro)
No specific data from in vitro enzyme binding assays or kinetic studies detailing the inhibitory effects of (E)-3-(2,6-Dimethylphenyl)acrylic acid on any particular enzyme have been identified in the public domain.
Receptor Ligand Binding Assays (In Vitro)
There is no available information from in vitro receptor ligand binding assays to characterize the affinity or potential interaction of this compound with any known biological receptors.
Cellular Response Modulations in Model Systems (In Vitro Cell Lines)
Anti-proliferative Activity in Specific Cancer Cell Lines (e.g., HepG2, A549, HeLa)
No studies documenting the anti-proliferative or cytotoxic effects of this compound on HepG2, A549, HeLa, or any other specific cancer cell lines were found. Consequently, no data table on its half-maximal inhibitory concentration (IC₅₀) values can be provided.
Induction of Apoptosis Mechanisms in Cell Cultures
There is a lack of published research investigating the potential for this compound to induce apoptosis in cell cultures. Mechanistic details regarding its effects on apoptotic pathways are therefore unknown.
Modulation of Microtubule Dynamics and Cellular Cytoskeleton
No experimental evidence is available to suggest that this compound interacts with or modulates microtubule dynamics or the cellular cytoskeleton.
Structure-Activity Relationship (SAR) Studies for Biological Interactions
The biological activity of phenylacrylic acid derivatives is intricately linked to their structural features. In vitro studies focusing on molecular recognition and target engagement have provided valuable insights into how modifications to the core structure of this compound can influence its biological effects.
Influence of Substituents on Molecular Recognition
The substitution pattern on the phenyl ring of acrylic acid derivatives plays a pivotal role in determining their interaction with biological targets. Research on related compounds, such as 2-phenylaminophenylacetic acid derivatives, has shown that the identity and position of substituents on the aniline (B41778) ring are crucial for the potency and selectivity of cyclooxygenase (COX) inhibition. For instance, the presence of a methyl group on the phenylacetic acid ring is a key determinant for COX-2 selectivity. researchgate.net Specifically, 2,6-disubstitution on the phenyl ring has been a strategy employed in the design of various bioactive molecules. In the context of β-amyloid aggregation inhibitors, 2,6-disubstituted pyridine (B92270) derivatives have been synthesized, with the 2,6-diaminopyridine (B39239) moiety being identified as a critical component for activity. nih.gov Similarly, the development of potent and selective inhibitors of protein kinase CK2 has involved the exploration of 2,6-disubstituted pyrazines. nih.gov
The nature of the substituents directly impacts the electronic and steric properties of the molecule, which in turn affects its binding affinity to target proteins. For example, in a series of carbamate (B1207046) inhibitors of acetylcholinesterase, substitution at the 2- or 3-position with bulky, hydrophobic, and electron-donating groups was found to favor potent activity. walisongo.ac.id This highlights the general principle that modifications to the aromatic ring system can significantly modulate the biological profile of a compound.
Stereochemical Requirements for Target Engagement
While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principles of stereospecificity are well-established in medicinal chemistry. The rigid geometry imposed by the (E)-double bond, combined with the orientation of the 2,6-dimethylphenyl group, creates a distinct conformational preference that is likely essential for its biological interactions. The spatial arrangement of the methyl groups at the 2 and 6 positions can influence the torsion angle between the phenyl ring and the acrylic acid side chain, thereby affecting how the molecule presents itself to a biological target.
Antimicrobial Activity Evaluation of Derivatives (In Vitro against Microorganisms)
Cinnamic acid and its derivatives are recognized for their antimicrobial properties against a broad spectrum of microorganisms. mdpi.comeurekaselect.com In vitro studies have demonstrated that these compounds can inhibit the growth of both bacteria and fungi, with their efficacy being highly dependent on their chemical structure.
The antimicrobial activity of cinnamic acid derivatives is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or affect nucleic acid and protein synthesis. eurekaselect.com The lipophilicity of the molecule, which is influenced by the substituents on the phenyl ring, is a key factor in its ability to penetrate microbial cell walls.
A study on p-hydroxyphenyl acrylate (B77674) derivatives revealed that the acryl group is the primary contributor to their antimicrobial activity. nih.gov Furthermore, the presence of an acryloxy group attached to a phenyl moiety resulted in particularly high antimicrobial effects against Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus fumigatus, and Penicillium pinphilum. nih.gov The stereoelectronic effect of the phenyl group was also found to be important for this activity. nih.gov
Research on synthetic cinnamides and cinnamates has shown that the length of the alkyl chain in ester derivatives can influence antibacterial activity, suggesting that increased lipophilicity can enhance passage through bacterial membranes. mdpi.com For instance, an increase in the carbon chain length of cinnamate (B1238496) esters generally correlated with increased antibacterial activity against several bacterial strains. mdpi.com
While specific antimicrobial data for this compound is limited in the reviewed literature, the general principles derived from studies on related cinnamic acid derivatives suggest that it would likely exhibit antimicrobial properties. The dimethyl substitution pattern would influence its lipophilicity and steric interactions with microbial targets. The following table summarizes the antimicrobial activity of some representative cinnamic acid derivatives against various microorganisms, providing a basis for inferring the potential activity of this compound.
| Compound/Derivative | Microorganism | Activity (MIC/IC50) | Reference |
| Benzyl cinnamate | Staphylococcus aureus | 128 µg/mL (MIC) | nih.gov |
| Benzyl cinnamate | Staphylococcus epidermidis | 128 µg/mL (MIC) | nih.gov |
| Benzyl cinnamate | Pseudomonas aeruginosa | 256 µg/mL (MIC) | nih.gov |
| Cinnamic Acid | Staphylococcus epidermidis | 90.98% growth reduction | mdpi.com |
| Ferulic Acid | Staphylococcus epidermidis | 83.15% growth reduction | mdpi.com |
| p-Coumaric Acid | Staphylococcus epidermidis | 87.54% biofilm reduction | mdpi.com |
| Sinapic Acid | Staphylococcus epidermidis | 81.67% biofilm reduction | mdpi.com |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM (MIC) | mdpi.com |
| Decyl cinnamate | Staphylococcus aureus | 550.96 µM (MIC) | mdpi.com |
Applications in Advanced Materials and Chemical Technologies Research Non Clinical
Role as Monomers in Polymer Synthesis
The presence of a polymerizable vinyl group allows (E)-3-(2,6-Dimethylphenyl)acrylic acid to act as a monomer. The substitution on the phenyl ring is expected to impart unique properties to the resulting polymers.
Copolymers of ethylene (B1197577) and acrylic acid (EAA) are of significant industrial importance, valued for properties like adhesion, toughness, and low-temperature heat sealability which are conferred by the acrylic acid component. entecpolymers.com The direct copolymerization of ethylene with acrylic acid can be challenging, often requiring high pressures or indirect synthetic routes. google.comnih.gov
While direct research on the copolymerization of this compound with olefins like ethylene is not extensively documented, related patent literature suggests its potential. A patent for producing α-olefin/(meth)acrylic acid ester copolymers describes the use of various aryl groups for the ester, including the 2,6-dimethylphenyl group. researchgate.net This indicates that the corresponding ester, 2,6-dimethylphenyl acrylate (B77674), can be incorporated into a polymer chain with an olefin. researchgate.netsigmaaldrich.com It is plausible that this compound could be used in a similar fashion, either directly or after esterification, to create novel copolymers. The introduction of the bulky 2,6-dimethylphenyl group into a poly(ethylene-co-acrylic acid) backbone could significantly alter the polymer's physical properties, potentially affecting its crystallinity, thermal stability, and mechanical strength.
Modern polymer chemistry focuses on creating polymers with controlled and complex architectures, such as star-shaped, hyperbranched, or block copolymers, to achieve highly specific functions. chemicalbook.com Acrylic acid and its derivatives are versatile monomers for synthesizing such structures through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net
There is limited specific research on the use of this compound in these advanced polymerization methods. However, its structure suggests it could be a valuable monomer for controlling polymer architecture. The significant steric hindrance provided by the two methyl groups at the ortho positions of the phenyl ring would likely influence the polymerization kinetics and the final polymer conformation. This steric effect could be exploited to create polymers with less chain entanglement or to direct the formation of specific self-assembling structures in block copolymers. dntb.gov.uaresearchgate.net
Precursors for Specialty Chemicals and Fine Chemicals
The combination of functional groups in this compound makes it a useful starting material for the synthesis of more complex molecules.
Substituted acrylic acids are recognized as important building blocks for a wide range of functional materials. nih.govresearchgate.net For instance, a related isomer, (2E)-3-(3,4-dimethylphenyl)acrylic acid, is noted for its utility in producing polymers with specific properties and for its ability to act as a ligand for forming complexes with transition metals. By analogy, this compound is anticipated to serve a similar role. The carboxylic acid group can be modified to form esters, amides, or acid chlorides, while the double bond can undergo various addition reactions.
Research into other substituted cinnamic acids has shown their value in creating functional materials. For example, various (E)-2-cyano-3-phenylacrylic acid derivatives have been synthesized to act as matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a critical analytical technique. semanticscholar.org This demonstrates how modifications to the phenyl and acrylic acid core can be used to tune the electronic and physical properties of a molecule for a specific, advanced application. semanticscholar.org
Table 1: Potential Reactions for this compound as a Building Block
| Functional Group | Potential Reaction Type | Resulting Structure |
| Carboxylic Acid | Esterification | -COOR |
| Carboxylic Acid | Amide Coupling | -CONR₂ |
| Alkene | Hydrogenation | Saturated Propanoic Acid |
| Alkene | Halogenation | Dihalo-Propanoic Acid |
| Aromatic Ring | Electrophilic Substitution | Further substituted phenyl ring |
The synthesis of complex organic molecules often relies on a series of reactions using versatile intermediates. Cinnamic acid and its derivatives are classic intermediates in organic synthesis. The preparation of this compound itself likely involves a condensation reaction, such as the Knoevenagel or Perkin reaction, between 2,6-dimethylbenzaldehyde (B72290) and a suitable partner like malonic acid or acetic anhydride. orgsyn.org
Once formed, this compound can be a starting point for further synthetic transformations. The reactive sites—the carboxylic acid, the alkene double bond, and the aromatic ring—allow for a variety of subsequent chemical modifications. This versatility makes it a potential intermediate for the synthesis of pharmaceuticals, agrochemicals, or other high-value fine chemicals, although specific industrial pathways utilizing this exact compound are not widely published.
Research into Inorganic-Organic Hybrid Materials
Inorganic-organic hybrid materials combine the properties of both components, such as the mechanical strength and thermal stability of an inorganic phase with the flexibility and processability of an organic polymer. uni-konstanz.deindianchemicalsociety.com
The synthesis of these materials often involves the use of organic molecules that can interact with the inorganic component. indianchemicalsociety.com Acrylic acid is frequently used for this purpose; its carboxylic acid group can form strong bonds (covalent or iono-covalent) with metal oxide surfaces or metal precursors during sol-gel synthesis. researchgate.netdntb.gov.ua This allows for the creation of a seamless interface between the organic and inorganic domains, leading to materials with enhanced properties. researchgate.net
While direct studies employing this compound in hybrid material synthesis are scarce, its structure is well-suited for such applications. It could be incorporated in several ways:
Co-monomer in Hybrid Polymers: It could be used as a co-monomer in an in-situ polymerization process, where the polymerization occurs simultaneously with the formation of the inorganic network (e.g., via a sol-gel process). researchgate.net The presence of the sterically demanding dimethylphenyl group could influence the morphology and porosity of the final hybrid material.
Table 2: Comparison of this compound with Related Compounds
| Compound | Key Structural Feature | Potential Influence in Material Science |
| Acrylic Acid | Unsubstituted | Basic building block for hydrophilic polymers and hybrids. researchgate.netrjpbcs.com |
| (E)-3-Phenylacrylic Acid (Cinnamic Acid) | Unsubstituted Phenyl Group | Precursor for polystyrenes, esters for fragrances. |
| This compound | Sterically Hindered Phenyl Group | May increase thermal stability, reduce polymer chain packing, and create hydrophobic domains in hybrid materials. |
| (2E)-3-(3,4-Dimethylphenyl)acrylic acid | Electron-donating Phenyl Group | Can act as a ligand for transition metals; influences electronic properties. |
Integration into Coordination Polymers or Metal-Organic Frameworks
Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials, such as porosity and thermal stability, are highly dependent on the structure of the organic linker. adelphi.eduresearchgate.net The assembly of these materials can be influenced by reaction conditions, leading to a variety of structures with potential applications in areas like gas sorption, catalysis, and luminescence. adelphi.edu
In principle, the carboxylate group of this compound makes it a suitable candidate for acting as an organic linker in the synthesis of coordination polymers and MOFs. Research has demonstrated the use of acrylic acid and its functionalized derivatives in the formation of MOFs. For instance, acrylic acid-functionalized MOFs have been prepared for applications such as the selective adsorption of metal ions. researchgate.net Similarly, other substituted aromatic carboxylates, like 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, have been successfully used to synthesize novel MOFs with interesting structural and luminescent properties. nih.gov
However, a thorough review of existing literature did not yield specific examples of coordination polymers or MOFs that explicitly incorporate this compound as the organic linker. While general methods for synthesizing coordination polymers from organic ligands and metal acetates are well-established, specific research detailing the crystal structure, connectivity, or properties of a material derived from this particular compound is not apparent. oaji.net
Design of Functional Composite Materials
Functional composite materials are created by combining two or more distinct materials to produce a new material with enhanced properties. The incorporation of specific organic molecules can impart desired functionalities. Despite the potential for the properties of this compound to be exploited in the design of such composites, there is a notable absence of published research in this area.
Catalysis Research and Ligand Development
In the realm of catalysis, organic molecules can act as ligands that coordinate to a metal center, influencing its catalytic activity and selectivity. The development of new ligands is crucial for advancing transition metal catalysis.
Use as Ligands in Transition Metal Catalysis
Late transition metal catalysts, particularly those of nickel and palladium, are significant in olefin polymerization and other organic transformations due to the tunability of their ligand environments. mdpi.comresearchgate.net The steric and electronic properties of ligands play a critical role in determining the outcome of catalytic reactions. acs.org Acrylic acid derivatives can be involved in catalytic cycles, for example, in the nickel-catalyzed synthesis of acrylates from CO2 and ethylene. researchgate.net
While the molecular structure of this compound suggests it could potentially serve as a ligand, there is no specific mention in the reviewed literature of its use in the development of transition metal catalysts. Research in this field often focuses on ligands with specific donor atoms and steric profiles, such as those derived from 8-arylnaphthylamines or those featuring phosphorus or nitrogen donors. mdpi.comacs.org
Catalytic Applications in Organic Transformations
The application of metal complexes in catalyzing organic transformations is a vast field of study. The performance of a catalyst is intricately linked to the nature of the ligands surrounding the metal center. Given the lack of evidence for this compound being used as a ligand in catalyst development, it follows that there are no specific reports of its application in catalytic organic transformations. The existing research on related topics, such as the catalytic conversion of CO2 and ethylene to acrylic acid, focuses on the role of different bidentate ligands and does not mention the compound . researchgate.net
Future Research Directions and Unexplored Academic Avenues
Development of Next-Generation Synthetic Methodologies
Current syntheses of acrylic acid derivatives often rely on established petrochemical routes. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic methods for (E)-3-(2,6-Dimethylphenyl)acrylic acid.
Bio-based Synthesis Routes: A significant advancement would be the adaptation of bio-based syntheses, such as those converting biomass-derived platform chemicals like furfural (B47365) into acrylic acid, to produce substituted derivatives. nih.gov This approach, which can involve environmentally benign photooxygenation and aerobic oxidation, aligns with the principles of green chemistry by utilizing renewable feedstocks and minimizing waste. nih.gov
Catalytic Efficiency: Exploring novel catalysts to improve reaction efficiency and selectivity is crucial. For instance, methods developed for the oxidation of acrolein using selenium-modified microgel catalysts with hydrogen peroxide as a green oxidant could be adapted. maastrichtuniversity.nl Research into optimizing reaction conditions, such as solvent choice and catalyst concentration, could lead to higher yields and purity. maastrichtuniversity.nl
Flow Chemistry and Process Intensification: Implementing continuous flow chemistry for the synthesis could offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. This would be a significant step towards efficient industrial production.
Expanding the Scope of Biological Targets and Mechanistic Studies (In Vitro)
The biological activities of acrylic acid and cinnamic acid derivatives are diverse, suggesting that this compound could be a valuable lead compound. Future in vitro studies should systematically screen this compound against a wide array of biological targets.
Antimicrobial and Antifungal Activity: Given that derivatives of 1,4-dihydropyridines containing a substituted phenyl ring have shown promising antimicrobial properties, this compound should be evaluated against a panel of pathogenic bacteria and fungi. researchgate.net
Enzyme Inhibition: Many cinnamic acid derivatives are known enzyme inhibitors. A logical next step would be to screen for inhibitory activity against key enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders.
Antioxidant and Anti-inflammatory Assays: The phenolic nature of related compounds suggests potential for antioxidant activity. Standard assays (e.g., DPPH, ABTS) and cellular models of inflammation could reveal important biological functions.
A proposed initial screening panel is outlined below:
| Target Class | Specific Examples | Rationale |
| Bacterial Strains | Staphylococcus aureus, Escherichia coli | Broad-spectrum antibacterial screening. |
| Fungal Strains | Candida albicans, Aspergillus niger | Investigate potential as an antifungal agent. |
| Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases | Common targets for anti-inflammatory drugs. |
| Cell Lines | Cancer cell lines (e.g., HeLa, MCF-7), Normal cell lines (e.g., HEK293) | To assess cytotoxicity and potential anticancer activity. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research. For this compound, these tools can predict properties and guide experimental work.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed by synthesizing a small library of derivatives and testing their biological activity. The resulting data can be used to build predictive models that guide the design of more potent analogues.
DFT and Molecular Docking: Computational methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic properties and predict its reactivity. researchgate.net Molecular docking studies can then simulate the binding of the compound to the active sites of various protein targets, helping to prioritize experimental screening and elucidate potential mechanisms of action. researchgate.net These studies can provide insights into intermolecular interactions and binding affinities. researchgate.net
Exploration of Self-Assembly and Supramolecular Chemistry
The structure of this compound, with its carboxylic acid group capable of hydrogen bonding and the aromatic ring capable of π-π stacking, makes it an excellent candidate for studies in self-assembly and crystal engineering.
Crystal Structure Analysis: The crystal structures of related acrylic acids often reveal the formation of dimers through intermolecular O-H---O hydrogen bonds. nih.govresearchgate.net A detailed single-crystal X-ray diffraction analysis of the title compound would be essential to understand its solid-state packing and intermolecular interactions.
Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular contacts within the crystal structure, providing a deeper understanding of the forces that govern self-assembly. nih.gov This has been successfully applied to other molecules containing the 2,6-dimethylphenyl moiety to understand their packing. nih.govresearchgate.net
Co-crystallization: Exploring the formation of co-crystals with other molecules (e.g., active pharmaceutical ingredients, other co-formers) could lead to new materials with modified physicochemical properties such as solubility and stability.
Design of Responsive Materials Incorporating the this compound Scaffold
The acrylic acid backbone is a fundamental component of many functional polymers. researchgate.net Incorporating the this compound unit into polymers could lead to new "smart" materials.
Stimuli-Responsive Polymers: Polymers and copolymers of this compound could be synthesized to create materials that respond to external stimuli such as pH, temperature, or light. The bulky 2,6-dimethylphenyl group could impart unique conformational and solubility properties to these polymers.
Functionalized Metal-Organic Frameworks (MOFs): Acrylic acid has been used to functionalize MOFs for applications such as selective metal ion adsorption. researchgate.net Future work could involve synthesizing MOFs with the this compound linker to create materials with tailored porosity and functionality, potentially for applications in catalysis, gas storage, or chemical sensing.
Photopolymerization: The acrylate (B77674) group is amenable to photopolymerization. researchgate.net Investigating the UV-initiated polymerization of this monomer could lead to the development of novel coatings, adhesives, and resins with specific thermal and mechanical properties. researchgate.net
Advanced Analytical Methodologies for Complex Systems
As the compound is explored in more complex biological and material systems, advanced analytical techniques will be required for its characterization and quantification.
Chromatographic Methods: Development of robust high-performance liquid chromatography (HPLC) methods will be necessary for purity analysis, quantification in biological matrices, and monitoring reaction kinetics. googleapis.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for structural confirmation of the compound and its metabolites or degradation products in complex mixtures.
Solid-State NMR: For materials applications, solid-state NMR spectroscopy would provide valuable information on the structure, dynamics, and phase behavior of polymers or MOFs incorporating the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
